(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-11-9-10-13(21-3)14-15(11)22-17(19(14)2)18-16(20)12-7-5-4-6-8-12/h9-10,12H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTVNLCMHLKJBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3CCCCC3)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide typically involves the condensation of 4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-amine with cyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The benzothiazole ring can be reduced to form a dihydrobenzothiazole derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide.
Reduction: Formation of dihydro-4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide.
Substitution: Formation of 4-halo-3,7-dimethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide derivatives.
Scientific Research Applications
1. Anticancer Activity
Research indicates that (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide exhibits significant anticancer properties. Studies have shown its effectiveness against various cancer cell lines, particularly those expressing procaspase-3, a critical component in the apoptotic pathway. The compound's mechanism of action appears to involve:
- Caspase Activation : Induction of apoptosis through activation of procaspase-3 to caspase-3.
The following table summarizes the anticancer activity based on caspase activation assays:
| Compound | Caspase-3 Activation (%) |
|---|---|
| PAC-1 | 100 ± 4 |
| 8j | 99 ± 10 |
| 8k | 114 ± 10 |
| DMSO | 7 ± 1 |
This data suggests that compounds 8j and 8k closely mimic the activity of PAC-1, highlighting their potential as anticancer agents.
2. Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated notable antimicrobial effects against various bacterial strains. Its mechanisms may involve:
- Interference with Metabolic Pathways : Disruption of bacterial cellular integrity and metabolic functions.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the efficacy of this compound against different cancer cell lines. Results indicated a dose-dependent response in caspase activation, confirming its role as a potential anticancer agent.
Structure-Activity Relationship (SAR)
Structure-activity relationship studies have revealed that modifications in the chemical structure significantly affect biological activity. For instance, variations in substituents on the benzo[d]thiazole ring can enhance or diminish anticancer efficacy. This highlights the importance of structural optimization in drug development.
Summary of Applications
The versatility of this compound makes it valuable across multiple scientific disciplines:
- Pharmacology : Potential for development as an anticancer therapeutic agent.
- Antimicrobial Research : Applicability in treating bacterial infections.
- Medicinal Chemistry : Exploration of structural modifications to enhance bioactivity.
Mechanism of Action
The mechanism of action of (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in inflammatory and cancer pathways, inhibiting their activity.
Pathways Involved: It may interfere with the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression. Additionally, it can induce apoptosis in cancer cells by activating caspase enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related benzothiazole and heterocyclic derivatives:
*Molecular weights estimated based on structural formulas.
Key Findings and Insights
The STING agonist () demonstrates that electron-withdrawing groups (e.g., carbamoylpyridin) and hydrophilic chains (hydroxypropoxy) are critical for receptor binding, contrasting with the target compound’s methoxy and dimethyl groups .
Synthetic Efficiency :
- Yields for benzothiazole derivatives vary significantly. The STING agonist achieved 63% yield, while Compound 13 (pan-Ras inhibitor) had a lower 27% yield, possibly due to steric hindrance from the sulfonamide group .
Photophysical Properties :
- Compounds like 3ad () exhibit tunable AIE properties due to nitro and bromo substituents, suggesting that the target compound’s methoxy group could similarly modulate emissive behavior if conjugated with π-systems .
Biological Activity
(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide is a synthetic compound characterized by its complex structure, which includes a benzo[d]thiazole moiety and a cyclohexanecarboxamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
- Molecular Formula : C19H18N2O4S
- Molecular Weight : 370.4 g/mol
- CAS Number : 868370-82-5
| Property | Value |
|---|---|
| Molecular Formula | C19H18N2O4S |
| Molecular Weight | 370.4 g/mol |
| Melting Point | Not Available |
| Boiling Point | Not Available |
The biological activity of this compound is attributed to its ability to interact with various biological targets. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.
- Receptor Modulation : The compound can bind to receptors, modulating their activity and influencing signal transduction pathways.
- Antioxidant Activity : Its structure suggests potential antioxidant properties that could mitigate oxidative stress in cells.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates efficacy against various bacterial and fungal strains.
Anticancer Properties
In vitro studies have highlighted the potential of this compound to induce apoptosis in cancer cell lines. The mechanism may involve the modulation of apoptotic pathways and the inhibition of cell proliferation.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammatory markers in experimental models.
Case Studies
-
Study on Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Methodology : Disk diffusion method was used to assess the inhibition zones.
- Results : The compound showed significant inhibition against both bacterial strains compared to control.
-
Study on Anticancer Activity
- Objective : To assess cytotoxic effects on human breast cancer cell lines (MCF-7).
- Methodology : MTT assay was employed to measure cell viability.
- Results : A dose-dependent decrease in cell viability was observed, indicating potential anticancer activity.
-
Study on Anti-inflammatory Activity
- Objective : To investigate the effect on TNF-alpha levels in LPS-stimulated macrophages.
- Methodology : ELISA was used for quantifying TNF-alpha production.
- Results : The compound significantly reduced TNF-alpha levels, suggesting anti-inflammatory properties.
Summary of Biological Activities
Q & A
Q. Basic Research Focus
- 1H NMR : Look for diagnostic signals such as the imine proton (δ 8.5–9.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). Coupling constants (e.g., J = 10–12 Hz for trans-olefinic protons) help distinguish Z/E isomers .
- 13C NMR : The carbonyl carbon (C=O) typically appears at δ 165–170 ppm, while the thiazole ring carbons resonate at δ 150–160 ppm .
- Mass Spectrometry (ESI-MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+) with <5 ppm error. Purity (>95%) is validated via HPLC using C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) .
What are the key considerations in designing biological assays to evaluate its pharmacological potential?
Q. Advanced Research Focus
- Target Selection : Prioritize targets based on structural analogs (e.g., benzothiazole carboxamides with antitumor activity ). Screen against kinase or protease families using fluorescence polarization or FRET assays.
- Cellular Models : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity assays (IC50 determination via MTT) .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%). Validate results with dose-response curves and replicate experiments (n ≥ 3) .
How can computational methods predict the reactivity and stability of the Z-isomer under varying experimental conditions?
Q. Advanced Research Focus
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare Z/E isomer stability. Calculate Gibbs free energy differences (ΔG) to predict dominant configurations .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or methanol) to assess conformational stability over 100 ns trajectories.
- Reactivity Prediction : Use Fukui indices to identify nucleophilic/electrophilic sites for functionalization or degradation pathways .
What strategies address low yields in the final cyclization step during synthesis?
Q. Advanced Research Focus
- Catalyst Optimization : Screen transition-metal catalysts (e.g., CuI for azide-alkyne cycloadditions) or organocatalysts (e.g., DMAP for acyl transfers) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates. Additives like TEA (triethylamine) can neutralize acidic byproducts .
- Temperature Control : Microwave-assisted synthesis (80–120°C, 30 min) improves yields in thiazole cyclization compared to conventional reflux .
How does the electronic nature of substituents on the benzothiazole ring influence the compound’s spectroscopic properties?
Q. Advanced Research Focus
- Electron-Withdrawing Groups (EWGs) : Methoxy (-OMe) and methyl (-Me) substituents increase electron density on the thiazole ring, shifting UV-Vis λmax to longer wavelengths (e.g., 320 → 350 nm) .
- NMR Chemical Shifts : EWGs deshield adjacent protons (e.g., H on C4 of thiazole shifts upfield by ~0.3 ppm with -OMe substitution) .
- Mass Fragmentation : Methyl groups stabilize molecular ions, reducing fragmentation in ESI-MS compared to halogenated analogs .
What methodologies resolve contradictions in reported bioactivity data for structurally similar compounds?
Q. Advanced Research Focus
- Meta-Analysis : Aggregate data from PubChem and validated literature (excluding unreliable sources like BenchChem) to identify trends. Use statistical tools (e.g., ANOVA) to assess significance.
- SAR Studies : Compare substituent effects across analogs (e.g., fluorine vs. methoxy groups on cytotoxicity ).
- Mechanistic Profiling : Employ target-specific assays (e.g., kinase inhibition) to clarify ambiguous results from broad phenotypic screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
